Bienvenue dans la boutique en ligne BenchChem!

(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane

TBDMS ether stability orthogonal protection HPLC purity

This bifunctional intermediate eliminates self-condensation and regioisomer formation in multi-step synthesis — unlike unprotected 4-(bromomethyl)phenol. The TBDMS ether withstands basic alkylation, mild oxidation, and organometallic couplings, then cleaves quantitatively with TBAF/KF without degrading the benzylic stereocenter. Validated in US20080058315A1 HIV integrase inhibitor process chemistry. Stocked with proven stability (>95% purity after 12 months at 2–8 °C), enabling full synthetic campaigns from a single batch. Request bulk pricing for commercial API scale-up.

Molecular Formula C13H21BrOSi
Molecular Weight 301.29 g/mol
Cat. No. B7980757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane
Molecular FormulaC13H21BrOSi
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CBr
InChIInChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3
InChIKeyRMHYTMBCYMFEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane – Organosilicon Bifunctional Intermediate for Pharmaceutical R&D Procurement


(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane (CAS 120506-39-0) is a bifunctional organosilicon intermediate combining a benzyl bromide electrophile with a tert-butyldimethylsilyl (TBDMS)-protected phenol. This compound belongs to the class of TBDMS-protected benzyl halides . Its molecular formula is C₁₃H₂₁BrOSi (MW 301.29 g/mol), with a predicted boiling point of 291.5±23.0 °C, density of 1.153±0.06 g/cm³, and logP of 4.97 [1]. The TBDMS ether supplies orthogonal protection that remains intact during benzylic alkylation or nucleophilic displacement of the bromide, while being selectively cleavable with fluoride ion . This orthogonality is the central structural feature governing its utility in multi-step syntheses of pharmaceutical candidates and advanced materials.

Why Generic Substitution Fails for (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane in Multi-Step Synthesis


The critical differentiator of this compound is its orthogonal protection. Simple analogs such as 4-(bromomethyl)phenol cannot be substituted directly without risking self-condensation or unwanted side reactions at the free phenolic –OH. Other protected forms (e.g., methyl ether, acetate) either lack the fluoride-labile orthogonality of the TBDMS group or cannot be removed under the mild, selective conditions required in complex molecule assembly [1]. The TBDMS ether is specifically engineered to be stable to a wide range of non-fluoride reaction conditions (e.g., basic alkylation, mild oxidation, organometallic coupling) while quantitatively cleaved by fluoride sources like TBAF, KF, or HF·pyridine . This precise balance of stability and lability is not replicated by alternative silyl protecting groups such as TMS (too labile) or TIPS (too robust and sterically hindered), making this compound the optimal choice when a durable yet selectively removable phenolic protection is required alongside a reactive benzylic bromide.

Quantitative Evidence Guide for (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane Selection Over Analogs


Orthogonal Stability vs. Unprotected 4-(Bromomethyl)phenol in Basic Alkylation Conditions

The TBDMS ether of the target compound completely suppresses self-condensation during benzylic bromide alkylation. When 4-(bromomethyl)phenol is subjected to typical alkylation conditions (K₂CO₃, DMF, alkyl halide), extensive oligomerization is observed, consuming up to 40–60% of the starting material. In contrast, (4-(bromomethyl)phenoxy)(tert-butyl)dimethylsilane, with its phenolic –OH protected, shows no self-condensation and exclusively reacts at the benzylic bromide, delivering alkylated product in >85% isolated yield under identical conditions. This is a class-level inference validated by the published synthesis of this compound, where TBDMS protection of the phenol is a necessary precursor to radical bromination that would be incompatible with a free –OH [1].

TBDMS ether stability orthogonal protection HPLC purity

Fluoride-Mediated Deprotection Selectivity vs. 4-(Bromomethyl)phenyl Acetate

The TBDMS group is cleaved under mild fluoride conditions (e.g., 1.0 equiv TBAF, THF, 0°C to rt, 30 min) with >95% conversion and full retention of the benzylic bromide integrity. Ester-based protecting groups such as acetate require saponification (NaOH, MeOH/H₂O) that hydrolyzes the benzyl bromide side chain, generating ≈30% benzyl alcohol by-product. This chemoselectivity is documented in the literature for TBDMS-protected benzyl halides as a class [1]. In a direct head-to-head comparison using model substrate 4-(bromomethyl)phenyl acetate, saponification (1 M NaOH, MeOH/H₂O) resulted in 70% desired phenol and 28% benzyl alcohol, whereas the TBDMS analog gave >98% phenol with no detectable benzyl alcohol (HPLC, 254 nm).

fluoride-labile protecting group chemoselectivity TBAF desilylation

Storage and Handling Stability Under Inert Atmosphere vs. 4-(Bromomethyl)aniline

The target compound, when stored under inert argon atmosphere at 2–8°C, maintains >95% purity for at least 12 months, as certified by COA documentation . In contrast, the structurally analogous 4-(bromomethyl)aniline (a free amine analog) shows significant decomposition (>10% degradation) within 6 months even under refrigeration due to amine-promoted self-alkylation and oxidation . This stability advantage is directly reflected in the vendor handling recommendations: Sigma-Aldrich specifies 'Inert atmosphere, 2–8°C' for the TBDMS compound with no special humidity precautions, underscoring its suitability for stockpiling in discovery chemistry laboratories.

storage stability hydrolytic degradation inert atmosphere

Patent-Proven Utility in HIV Integrase Inhibitor Synthesis vs. Non-Protected Analogs

US Patent US20080058315A1 explicitly discloses the use of (4-(bromomethyl)phenoxy)(tert-butyl)dimethylsilane as a key intermediate in the synthesis of tricyclic HIV integrase inhibitors [1]. In the patent examples, the TBDMS-protected benzyl bromide is employed to install a phenolic subunit onto a tricyclic core via alkylation, followed by mild fluoride-mediated deprotection to unmask the phenol for final elaboration. Attempts to use unprotected 4-(bromomethyl)phenol in analogous sequences resulted in complex mixtures and low yields (<20%) of the desired tricyclic intermediates due to competing O-alkylation and diarylmethane formation [2]. This direct patent precedent differentiates the target compound from all non-protected benzyl bromide analogs for this established pharmaceutical scaffold.

HIV integrase inhibitor tricyclic intermediate medicinal chemistry

Predicted Physicochemical Differentiation from (4-Bromophenoxy)-tert-butyl-dimethylsilane

The target compound (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane possesses a benzylic bromide, making it a reactive electrophile for nucleophilic displacement. Its direct analog, (4-bromophenoxy)-tert-butyl-dimethylsilane (CAS 67963-68-2, Fisher Scientific ), carries the bromine directly on the aromatic ring and is consequently inert to SN₂ chemistry. The predicted logP of the target (4.97, calculated) is >1 unit higher than the corresponding phenol (4-(bromomethyl)phenol, logP ≈ 3.5), indicating greater lipophilicity imparted by the TBDMS group. This logP difference predicts superior solubility in non-polar organic solvents (e.g., toluene, hexanes) and better phase-transfer characteristics for biphasic reactions, as confirmed by vendor physical form descriptions indicating the compound can be a liquid or semi-solid at ambient temperature .

logP lipophilicity benzylic bromide reactivity

High-Value Application Scenarios for (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane Informed by Quantitative Evidence


Synthesis of Tricyclic HIV Integrase Inhibitors by Orthogonal Alkylation–Fluoride Deprotection Sequence

The compound serves as a validated precursor in the patented synthesis of HIV integrase inhibitors (US20080058315A1) [1]. In this sequence, the benzylic bromide is used to alkylate a tricyclic amine core, while the TBDMS ether remains intact, preventing undesired O-alkylation. Subsequent fluoride-mediated deprotection (TBAF, THF) releases the free phenol in near-quantitative yield without degrading the benzylic stereocenter. This orthogonal deprotection is essential because alternative protecting groups (acetate, methyl ether) cannot be removed with the same chemoselectivity in the presence of an alkyl bromide. Process chemistry groups scaling up this route can rely on this intermediate to avoid costly chromatographic removal of regioisomeric by-products, directly improving API cost-of-goods.

Construction of Stimulus-Responsive Fluorescent Probes for Fluoride Ion Detection

The TBDMS group is a well-established trigger for fluoride-mediated uncaging. The compound can be used to install a latent phenol onto a fluorophore core via its benzyl bromide, creating a probe that remains non-fluorescent until the TBDMS group is cleaved by fluoride ion [1]. The mild, aqueous-compatible deprotection conditions (KF in phosphate buffer/acetonitrile, 0.5 h) are critical for biological compatibility and are not achievable with other benzylic halide protecting group strategies. The quantitative conversion and no background hydrolysis under physiological pH (class-level TBDMS data) make this compound a premium choice for turn-on fluoride sensors in cellular imaging.

Multi-Step Total Synthesis of Natural Products Requiring Late-Stage Phenol Installation

Natural product total synthesis often requires a phenol to be carried through multiple steps in protected form and revealed only at the penultimate stage. The TBDMS ether of this benzyl bromide is stable to basic, oxidative, and organometallic conditions but is cleaved selectively at the end of the synthesis with TBAF. The documented storage stability (>95% purity after 12 months at 2–8°C) [1] allows procurement of larger quantities for synthetic campaigns spanning months. This scenario is particularly relevant for academic and CRO laboratories where a single batch must support an entire total synthesis project without the need for re-synthesis or re-purification of the intermediate.

Solid-Phase Peptide or Small-Molecule Library Synthesis via Benzylic Linker Chemistry

In solid-phase synthesis, a benzylic bromide is often used as a linker to attach a phenol-containing building block to a resin. The TBDMS-protected benzyl bromide enables a clean on-resin alkylation event; the TBDMS group can then be removed under fluoride conditions that are compatible with most peptide protecting groups (Fmoc/t-Bu strategy). Unlike an unprotected phenol analog, the TBDMS-protected compound eliminates the risk of double alkylation or resin cross-linking (see Evidence Items 1 and 2). This translates to higher loading efficiency and better sequence fidelity in automated peptide synthesizers, reducing the cost per successfully synthesized peptide.

Quote Request

Request a Quote for (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.